molecular formula C19H21N7O B3805079 2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide

2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide

Cat. No.: B3805079
M. Wt: 363.4 g/mol
InChI Key: PXFRACBUAJZNCO-UHFFFAOYSA-N
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Description

2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide is a complex organic compound that features a benzimidazole and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 1-methylbenzimidazole and pyrazole derivatives. The synthesis may involve:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.

    Coupling reactions: The benzimidazole and pyrazole rings are then coupled using appropriate linkers and reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Pharmacology: The compound can be studied for its effects on various biological targets and pathways.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and may have similar biological activities.

    Pyrazole derivatives: These compounds share the pyrazole moiety and may have similar chemical properties.

Uniqueness

2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide is unique due to its specific combination of benzimidazole and pyrazole moieties, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-13(2)26-17(8-10-20-26)22-18(27)12-25-11-9-15(23-25)19-21-14-6-4-5-7-16(14)24(19)3/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFRACBUAJZNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CN2C=CC(=N2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide
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2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide
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2-[3-(1-methylbenzimidazol-2-yl)pyrazol-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide

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